molecular formula C8H11N3S B2918918 4-(Pyrimidin-4-yl)thiomorpholine CAS No. 1865190-98-2

4-(Pyrimidin-4-yl)thiomorpholine

Cat. No.: B2918918
CAS No.: 1865190-98-2
M. Wt: 181.26
InChI Key: KQUUMXNGPNJJKR-UHFFFAOYSA-N
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Description

4-(Pyrimidin-4-yl)thiomorpholine is a heterocyclic compound that features a thiomorpholine ring fused with a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrimidin-4-yl)thiomorpholine typically involves the reaction of pyrimidine derivatives with thiomorpholine under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the thiomorpholine ring is introduced to the pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for industrial processes include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification of the final product is achieved through crystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrimidin-4-yl)thiomorpholine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the pyrimidine ring or the thiomorpholine moiety.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenated pyrimidine derivatives can be used as starting materials, with reactions carried out in polar solvents like DMF or acetonitrile.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted pyrimidine-thiomorpholine derivatives.

Scientific Research Applications

4-(Pyrimidin-4-yl)thiomorpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(Pyrimidin-4-yl)thiomorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to alterations in cellular pathways, affecting processes like cell proliferation, apoptosis, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    4-(Pyrimidin-4-yl)morpholine: Similar structure but with an oxygen atom instead of sulfur.

    4-(Pyrimidin-4-yl)piperidine: Contains a piperidine ring instead of thiomorpholine.

    4-(Pyrimidin-4-yl)thiazole: Features a thiazole ring fused with pyrimidine.

Uniqueness

4-(Pyrimidin-4-yl)thiomorpholine is unique due to the presence of the sulfur atom in the thiomorpholine ring, which imparts distinct chemical reactivity and biological activity compared to its oxygen or nitrogen analogs. This uniqueness makes it a valuable compound for developing novel therapeutic agents and studying sulfur-containing heterocycles.

Properties

IUPAC Name

4-pyrimidin-4-ylthiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3S/c1-2-9-7-10-8(1)11-3-5-12-6-4-11/h1-2,7H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQUUMXNGPNJJKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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